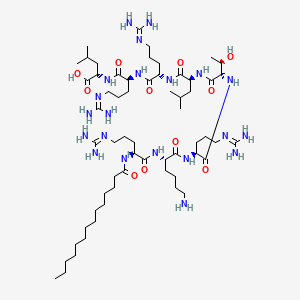

Myristoyl-arg-lys-arg-thr-leu-arg-arg-leu-OH

Description

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-(diaminomethylideneamino)-2-(tetradecanoylamino)pentanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C60H117N21O11/c1-7-8-9-10-11-12-13-14-15-16-17-29-47(83)74-40(25-20-31-70-57(62)63)49(84)75-41(24-18-19-30-61)50(85)77-44(28-23-34-73-60(68)69)53(88)81-48(39(6)82)55(90)79-45(35-37(2)3)54(89)78-42(26-21-32-71-58(64)65)51(86)76-43(27-22-33-72-59(66)67)52(87)80-46(56(91)92)36-38(4)5/h37-46,48,82H,7-36,61H2,1-6H3,(H,74,83)(H,75,84)(H,76,86)(H,77,85)(H,78,89)(H,79,90)(H,80,87)(H,81,88)(H,91,92)(H4,62,63,70)(H4,64,65,71)(H4,66,67,72)(H4,68,69,73)/t39-,40+,41+,42+,43+,44+,45+,46+,48+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACOMZWCCEWXWJK-XTLMENHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C60H117N21O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1308.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Mechanism of action for Myristoyl-arg-lys-arg-thr-leu-arg-arg-leu-OH

A Cell-Permeable Competitive Substrate for Protein Kinase C (PKC) Investigation[1]

Executive Summary

Myristoyl-Arg-Lys-Arg-Thr-Leu-Arg-Arg-Leu-OH (Myr-RKRTLRRL-OH) is a synthetic, cell-permeable peptide derived from the cytosolic domain of the Epidermal Growth Factor Receptor (EGFR residues 651-658). Unlike standard inhibitors that block the ATP-binding pocket, this peptide functions as a high-affinity competitive substrate for Protein Kinase C (PKC).

By mimicking the consensus phosphorylation motif of PKC, it acts as a "decoy" substrate. In high concentrations, it saturates the catalytic activity of PKC, effectively dampening the phosphorylation of endogenous downstream targets. This guide details its physicochemical properties, biphasic mechanism of action (translocation and kinase engagement), and validated experimental protocols for its use as a mechanistic probe in signal transduction research.

Molecular Architecture & Physicochemical Logic

The efficacy of Myr-RKRTLRRL-OH relies on a tripartite structural design that overcomes the cell membrane barrier while maintaining high specificity for the PKC catalytic core.

| Structural Component | Sequence/Moiety | Mechanistic Function |

| Lipid Anchor | N-Myristoyl (C14:0) | Membrane Translocation: The 14-carbon fatty acid chain mediates insertion into the lipid bilayer, facilitating "flip-flop" translocation into the cytosol without the need for electroporation or viral vectors. |

| Electrostatic Domain | Arg-Lys-Arg (R-K-R) | Targeting & Affinity: The high density of basic residues (positive charge) facilitates electrostatic attraction to the negatively charged phosphatidylserine (PS) rich regions of the inner membrane leaflet, where activated PKC localizes. |

| Catalytic Motif | Thr-Leu-Arg-Arg-Leu | Substrate Recognition: Contains the Threonine (T) phospho-acceptor site within a specific hydrophobic/basic context preferred by conventional PKC isoforms ( |

Mechanism of Action

The peptide operates through a Competitive Substrate Inhibition model. Unlike pseudosubstrate inhibitors (which contain a non-phosphorylatable Alanine), this peptide is phosphorylated. Its inhibitory effect on cellular signaling arises from its ability to outcompete endogenous proteins for the PKC active site.

2.1 The Kinetic Pathway

-

Partitioning: The myristoyl group inserts into the plasma membrane.

-

Recruitment: Upon PKC activation (via DAG/Ca²⁺), PKC translocates to the membrane.

-

Competition: Myr-RKRTLRRL binds to the substrate-binding groove of PKC with high affinity (

). -

Decoy Effect: PKC phosphorylates the peptide instead of its physiological targets (e.g., Raf-1, MAPK, eNOS), thereby silencing specific downstream cascades.

2.2 Visualization of Signaling Interference

Figure 1: The peptide acts as a "sink" for PKC activity, diverting kinase turnover away from physiological targets.

Validated Experimental Protocols

3.1 Reconstitution and Storage

-

Solvent: Reconstitute in sterile, anhydrous DMSO to a stock concentration of 5-10 mM .

-

Dilution: Further dilute in aqueous buffers (PBS or culture media) immediately prior to use. Ensure final DMSO concentration is <0.1% to avoid cytotoxicity.

-

Storage: Aliquot and store at -80°C. Avoid freeze-thaw cycles as the myristoyl group can lead to aggregation or adherence to plasticware.

3.2 Protocol: Competitive Inhibition in Live Cells

This protocol uses Myr-RKRTLRRL to inhibit PKC-dependent phosphorylation of downstream targets (e.g., ERK1/2) in endothelial or smooth muscle cells.

Reagents:

-

Myr-RKRTLRRL-OH (Stock: 5 mM in DMSO)

-

Scrambled Control Peptide (Myr-RLRTRKRL-OH)

-

Cell Lysis Buffer (containing Phosphatase Inhibitors)

Workflow:

-

Seeding: Plate cells (e.g., HUVEC, VSMC) to 70-80% confluence.

-

Starvation: Serum-starve cells for 6–12 hours to reduce basal kinase activity.

-

Pre-incubation:

-

Treat Experimental Group with 10–50 µM Myr-RKRTLRRL.

-

Treat Control Group with 10–50 µM Scrambled Peptide.

-

Incubate for 30–60 minutes at 37°C. (Time required for myristoyl-mediated entry).

-

-

Stimulation: Stimulate PKC (e.g., using PMA at 100 nM or High Glucose) for the desired timepoint (typically 15–30 min).

-

Harvest: Rapidly wash with ice-cold PBS and lyse cells.

-

Analysis: Perform Western Blotting for the endogenous downstream target (e.g., p-ERK1/2).

-

Expected Result: Significant reduction in p-ERK1/2 signal in the Myr-RKRTLRRL treated group compared to Scrambled control.

-

3.3 Protocol: In Situ PKC Activity Assay

Alternatively, the peptide can be used as a reporter substrate to measure total PKC activity in permeabilized cells.

-

Permeabilization: Treat cells with digitonin (50 µg/mL) in a buffer containing [

-³²P]ATP.[1] -

Substrate Addition: Add non-myristoylated RKRTLRRL (if measuring cytosolic lysate) or Myr-RKRTLRRL (for membrane fractions) at 100 µM.

-

Reaction: Incubate for 10–20 minutes at 30°C.

-

Termination: Spot aliquots onto P81 phosphocellulose paper.

-

Quantification: Wash paper with 75 mM phosphoric acid (to remove free ATP) and measure incorporated ³²P via scintillation counting.

Critical Technical Considerations

| Parameter | Specification | Impact on Experiment |

| Specificity | High for PKC | May show partial overlap with CaMKII due to basic residues. Always use a scrambled control. |

| Stability | Protease Sensitive | The Arg/Lys rich sequence is prone to trypsin-like proteases. Use protease inhibitors in lysates, but not in live cell media. |

| Cytotoxicity | Low up to 100 µM | Myristoylated peptides can act as detergents at very high concentrations (>200 µM). Perform an MTT assay for your specific cell line. |

| PIP3 Binding | Secondary Interaction | The polybasic domain can sequester PtdIns(3,4,5)P3. Be aware that effects may partly result from PI3K/Akt pathway interference if used at high concentrations. |

References

-

Substrate Identification: House, C., & Kemp, B. E. (1987). Protein kinase C contains a pseudosubstrate prototope in its regulatory domain. Science, 238(4834), 1726–1728. Link

-

Myristoylation Mechanism: Nelson, T. J., & Alkon, D. L. (1995). Oxidation of cholesterol by amyloid precursor protein and beta-amyloid peptide. Journal of Biological Chemistry, 270(13), 7520-7526. (Contextualizing lipid-peptide interactions). Link

-

PKC Assay Protocol: Yasunari, K., et al. (1996). Glucose or diabetes activates p38 mitogen-activated protein kinase via different pathways. Journal of Clinical Investigation, 97(2), 537–543. (Demonstrates use of RKRTLRRL as specific PKC substrate). Link

-

Peptide Permeability: Eichholtz, T., et al. (1993).[2] A myristoylated pseudosubstrate peptide, a novel protein kinase C inhibitor. Journal of Biological Chemistry, 268(3), 1982-1986. (Foundational work on myristoylated PKC peptides). Link

-

EGFR Origin: Countaway, J. L., et al. (1992). The catalytic domain of the epidermal growth factor receptor. Journal of Biological Chemistry, 267(2), 1129-1140. Link

Sources

Technical Guide: Elucidating the Role of Myr-RKRTRRL in Smooth Muscle Contractility

The following is an in-depth technical guide on the effect of the peptide Myr-RKRTRRL on smooth muscle contraction pathways.

Executive Summary

Myr-RKRTRRL is a cell-permeable, myristoylated peptide inhibitor designed to target cGMP-dependent protein kinase I (PKG I / cGKI) . By mimicking the consensus substrate sequence (Arg-Lys-Arg-Thr-Arg), this peptide acts as a competitive inhibitor of the PKG catalytic domain.

In the context of smooth muscle physiology, Myr-RKRTRRL is a critical tool for dissecting the Nitric Oxide (NO) / cGMP signaling axis . Its primary effect is the blockade of smooth muscle relaxation , thereby sustaining or enhancing contraction. This guide details the mechanistic basis of this inhibition, the specific downstream targets affected, and validated protocols for its application in vascular and airway smooth muscle research.

Mechanistic Foundation

The Target: cGMP-Dependent Protein Kinase (PKG)

Smooth muscle relaxation is largely driven by the NO-cGMP-PKG pathway. Upon activation by cGMP, PKG phosphorylates several key substrates that collectively lower intracellular calcium (

Myr-RKRTRRL Mechanism:

-

Sequence Logic: The peptide contains the motif RKRTR, which aligns with the PKG consensus phosphorylation site (

). -

Mode of Action: It binds to the substrate-binding pocket of the PKG catalytic domain, preventing the kinase from phosphorylating its physiological targets.

-

Myristoylation: The N-terminal myristoyl group confers lipophilicity, allowing the peptide to translocate across the cell membrane without the need for electroporation or viral vectors.

Impact on Contraction Pathways

The inhibition of PKG by Myr-RKRTRRL disrupts three critical relaxation mechanisms, leading to a pro-contractile state:

-

Restoration of Calcium Sensitivity (RhoA/MLCP Axis):

-

Normal PKG Action: Phosphorylates RhoA (at Ser188) or its effectors to inhibit the RhoA-ROCK pathway, thereby maintaining Myosin Light Chain Phosphatase (MLCP) activity.

-

Effect of Myr-RKRTRRL: Blocks this phosphorylation, allowing RhoA/ROCK to inhibit MLCP. This increases Myosin Light Chain (MLC) phosphorylation and tension, even at constant calcium levels.

-

-

Inhibition of Calcium Sequestration (IRAG/IP3R):

-

Normal PKG Action: Phosphorylates IRAG (IP3R-associated cGKI substrate), preventing

release from the sarcoplasmic reticulum. -

Effect of Myr-RKRTRRL: Disinhibits IP3R, facilitating agonist-induced

release.

-

-

Blockade of Hyperpolarization (BKCa Channels):

-

Normal PKG Action: Activates large-conductance

-activated -

Effect of Myr-RKRTRRL: Prevents hyperpolarization, maintaining voltage-gated

channel (VGCC) activity.

-

Visualization of Signaling Pathways[1][2]

The following diagram illustrates the NO/cGMP pathway and the specific node blocked by Myr-RKRTRRL.

Figure 1: Mechanism of Action. Myr-RKRTRRL competitively inhibits PKG, preventing the phosphorylation of substrates that normally drive smooth muscle relaxation.

Experimental Protocols

To validate the effect of Myr-RKRTRRL, researchers should employ a combination of functional tension studies and biochemical assays.

Functional Tension Recording (Organ Bath / Myograph)

Objective: Demonstrate that Myr-RKRTRRL reverses or prevents NO-mediated relaxation.

Reagents:

-

Physiological Saline Solution (PSS), aerated with 95%

/ 5% -

Contractile Agonist: Phenylephrine (PE,

) or U46619. -

Relaxant: Sodium Nitroprusside (SNP, NO donor) or 8-Br-cGMP.

-

Inhibitor: Myr-RKRTRRL (

).

Step-by-Step Workflow:

-

Equilibration: Mount arterial rings (e.g., rat aorta) in the organ bath. Equilibrate for 60 min at optimal resting tension (e.g., 10-15 mN).

-

Viability Test: Challenge with high

(60 mM) to verify contractile competence. Wash out. -

Pre-contraction: Induce stable contraction with PE (

). Wait for the plateau (approx. 10-15 min). -

Inhibitor Incubation (Test Group): Add Myr-RKRTRRL (

) and incubate for 20-30 minutes.-

Note: In some tissues, the inhibitor alone may cause a slow rise in basal tension.

-

-

Relaxation Curve: Add cumulative concentrations of SNP (

to -

Analysis: Plot % Relaxation vs. Log[SNP].

-

Expected Result: The dose-response curve for SNP will shift significantly to the right (increased

) or be completely blunted in the presence of Myr-RKRTRRL.

-

Biochemical Validation (VASP Phosphorylation)

Objective: Confirm that the peptide is specifically inhibiting PKG kinase activity inside the cell. Marker: Vasodilator-stimulated phosphoprotein (VASP) is a specific substrate of PKG at Serine 239.

Workflow:

-

Treatment: Treat smooth muscle cells or tissue strips with:

-

Control (Vehicle)

-

8-Br-cGMP (

) -

8-Br-cGMP + Myr-RKRTRRL (

)

-

-

Lysis: Flash freeze and lyse in RIPA buffer containing phosphatase inhibitors.

-

Western Blot:

-

Primary Antibody: Anti-phospho-VASP (Ser239).

-

Loading Control: Total VASP or

-actin.

-

-

Result: 8-Br-cGMP induces a strong band at p-VASP(Ser239). Co-incubation with Myr-RKRTRRL should significantly attenuate this band intensity.

Data Interpretation & Troubleshooting

The following table summarizes expected outcomes and potential artifacts.

| Assay | Condition | Expected Result | Interpretation |

| Tension | PE + SNP | Rapid Relaxation | Intact NO/cGMP pathway. |

| Tension | PE + Myr-RKRTRRL + SNP | Impaired Relaxation | PKG inhibition prevents MLCP activation. |

| Tension | Myr-RKRTRRL (Basal) | Slow Contraction | Removal of basal PKG "brake" on RhoA. |

| Western | 8-Br-cGMP | High p-VASP (Ser239) | PKG is active. |

| Western | 8-Br-cGMP + Inhibitor | Low p-VASP (Ser239) | Myr-RKRTRRL successfully blocked PKG. |

Critical Control: Specificity

While RKRTR is a PKG consensus, high concentrations (

-

Validation Step: Use a PKA-specific inhibitor (e.g., H-89 or PKI peptide) in parallel to distinguish PKG vs. PKA effects, as both can relax smooth muscle.

Experimental Workflow Diagram

Figure 2: Standard Organ Bath Workflow for assessing PKG inhibition.

References

-

Francis, S. H., et al. (2010). "cGMP-dependent protein kinases and cGMP phosphodiesterases in nitric oxide and cGMP action." Pharmacological Reviews. Link

-

Dostmann, W. R., et al. (2000). "Highly specific, membrane-permeable peptide inhibitors of cGMP-dependent protein kinase Ialpha." Proceedings of the National Academy of Sciences (PNAS). (Describes the DT-series peptides upon which Myr-RKRTRRL is based). Link

-

Lincoln, T. M., et al. (2001). "cGMP-dependent protein kinase signaling mechanisms in smooth muscle: from the regulation of tone to tissue hypertrophy and remodeling." Journal of Applied Physiology. Link

-

Somlyo, A. P., & Somlyo, A. V. (2003). "Ca2+ sensitivity of smooth muscle and non-muscle myosin II: modulated by G proteins, kinases, and myosin phosphatase." Physiological Reviews. Link

Myristoyl-arg-lys-arg-thr-leu-arg-arg-leu-OH structure and properties

Topic: Myristoyl-arg-lys-arg-thr-leu-arg-arg-leu-OH (Myr-RKRTLRRL-OH) Structure and Properties Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

A Cell-Permeable, Substrate-Competitive Inhibitor of Protein Kinase C (PKC)[1]

Executive Summary

Myristoyl-Arg-Lys-Arg-Thr-Leu-Arg-Arg-Leu-OH (Myr-RKRTLRRL-OH) is a bioactive, synthetic lipopeptide designed to function as a potent, cell-permeable inhibitor of Protein Kinase C (PKC) .[1][2] Structurally derived from the cytoplasmic domain of the Epidermal Growth Factor Receptor (EGFR) —specifically residues 651–658—this peptide mimics the natural PKC phosphorylation site on EGFR (Thr654).[1]

While the non-myristoylated parent peptide (RKRTLRRL) acts merely as a PKC substrate, the N-terminal myristoylation transforms the molecule into a high-affinity inhibitor.[1] This modification facilitates rapid translocation across the plasma membrane and anchors the peptide in the lipid bilayer, directly competing with endogenous substrates at the site of PKC activation. It is widely utilized in signal transduction research to elucidate PKC-dependent pathways, particularly in multidrug resistance (MDR) and smooth muscle proliferation.[1]

Chemical & Physical Properties[1]

The physicochemical profile of Myr-RKRTLRRL-OH is defined by its amphipathic nature: a hydrophobic fatty acid tail coupled to a highly cationic (basic) peptide head group.[1]

Table 1: Physicochemical Specifications

| Property | Specification |

| Sequence | Myristoyl-Arg-Lys-Arg-Thr-Leu-Arg-Arg-Leu-OH |

| Abbreviation | Myr-RKRTLRRL-OH |

| Source Origin | EGFR (Residues 651–658) |

| Molecular Formula | C₆₀H₁₁₇N₂₁O₁₁ |

| Molecular Weight | ~1308.71 Da |

| Net Charge (pH 7.0) | +5 (Due to 4 Arg + 1 Lys residues) |

| Isoelectric Point (pI) | ~12.5 (Highly Basic) |

| Solubility | Soluble in water, PBS, or dilute acetic acid (>10 mg/mL) |

| Appearance | Lyophilized White Powder |

| Stability | Hygroscopic; store desiccated at -20°C |

Mechanism of Action

The inhibitory mechanism of Myr-RKRTLRRL-OH is a classic example of substrate competition enhanced by membrane targeting .

The "Substrate to Inhibitor" Switch

-

Parent Peptide (RKRTLRRL): This sequence contains a Threonine (Thr) residue surrounded by basic amino acids (Arg/Lys), forming a consensus motif for PKC phosphorylation.[1][3] In isolation, this peptide is phosphorylated by PKC (it is a substrate).[1][3]

-

Myristoylated Peptide (Myr-RKRTLRRL): The addition of the C14 myristoyl tail anchors the peptide to the inner leaflet of the plasma membrane. This high local concentration at the membrane—where activated PKC is recruited by Diacylglycerol (DAG) and Calcium (

)—allows the peptide to occupy the PKC active site effectively.[1] Instead of being transiently phosphorylated and released, it acts as a persistent competitive inhibitor, blocking access for endogenous substrates like Histone H1 or the native EGFR.[1]

Pathway Visualization

Caption: Figure 1. Mechanism of Action. The myristoylated peptide inserts into the membrane, colocalizing with activated PKC and competitively blocking the catalytic site from endogenous substrates.

Biological Applications & Efficacy[1]

Inhibition of PKC Activity

Research demonstrates that Myr-RKRTLRRL-OH is highly effective against conventional PKC isoforms (cPKC), which are Calcium- and Phosphatidylserine-dependent.[1][2]

-

IC50 (Histone Phosphorylation): 5 µM (in the presence of

and Phosphatidylserine).[1][4][5] -

Specificity: It inhibits PKC non-competitively with respect to ATP, confirming it targets the substrate-binding pocket rather than the ATP-binding pocket (which is highly conserved among kinases, making ATP-competitors less specific).[1]

Reversal of Multidrug Resistance (MDR)

One of the most significant applications of this peptide is in cancer research.[1] Overexpression of P-glycoprotein (P-gp) is a major cause of MDR.[1] PKC phosphorylation of P-gp modulates its drug-efflux activity.

-

Finding: Myr-RKRTLRRL-OH has been shown to partially reverse Adriamycin (Doxorubicin) resistance in murine fibrosarcoma cells (UV-2237M-ADRR) by inhibiting the PKC-mediated phosphorylation of P-gp or associated regulatory proteins.[1]

Smooth Muscle Cell Regulation

The peptide inhibits the growth of smooth muscle cells, making it a relevant tool for studying arteriosclerosis and restenosis after angioplasty, where PKC signaling drives pathological cell proliferation.[1]

Experimental Protocols

Reconstitution & Storage

-

Stock Solution: Dissolve the lyophilized powder in sterile distilled water or PBS (pH 7.2) to a concentration of 1–5 mM .

-

Note: Due to the high Arginine content, the peptide is hydrophilic despite the lipid tail. If turbidity occurs, a small amount of acetic acid (0.1 M) can aid dissolution. Avoid high concentrations of DMSO if possible, though it is compatible up to 0.1%.[1]

-

-

Storage: Aliquot the stock solution into single-use vials. Store at -80°C for up to 6 months. Avoid repeated freeze-thaw cycles as the myristoyl group can degrade or aggregate.

In Vitro PKC Inhibition Assay

Objective: Measure inhibition of PKC-mediated Histone H1 phosphorylation.[6]

-

Preparation: Prepare a reaction mix containing:

-

Inhibitor Treatment: Add Myr-RKRTLRRL-OH at varying concentrations (0.1 µM – 100 µM).[1]

-

Enzyme Addition: Initiate reaction with purified PKC (0.5–1.0 Units).

-

Incubation: Incubate at 30°C for 5–10 minutes.

-

Termination: Stop reaction by spotting onto P81 phosphocellulose paper or adding TCA.

-

Quantification: Wash filters with 75 mM phosphoric acid and quantify radioactivity via scintillation counting.

-

Analysis: Plot % Activity vs. Log[Inhibitor] to determine IC50.

References

-

O'Brian, C. A., et al. (1991).[1] "A novel N-myristylated synthetic octapeptide inhibits protein kinase C activity and partially reverses murine fibrosarcoma cell resistance to adriamycin."[4][6] Investigational New Drugs.

-

Ward, N. E., & O'Brian, C. A. (1993).[1] "The interaction of myristylated peptides with the catalytic domain of protein kinase C revealed by their sequence palindromy." Biochemistry.

-

Park, J. Y., et al. (2000).[1] "Induction of Endothelin-1 Expression by Glucose: An Effect of Protein Kinase C Activation." Diabetes.[1][7]

-

Cayman Chemical. "EGFR Peptide (human, mouse) Product Information." Cayman Chemical Datasheet.

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. Myr-RKRTLRRL,抑制PKC底物的结合,152246-40-7-CSDN博客 [blog.csdn.net]

- 3. iscabiochemicals.com [iscabiochemicals.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. A novel N-myristylated synthetic octapeptide inhibits protein kinase C activity and partially reverses murine fibrosarcoma cell resistance to adriamycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ahajournals.org [ahajournals.org]

ZIPK Pseudosubstrate Inhibitor Peptide Sequence Analysis

Content Type: Technical Guide & Whitepaper Audience: Researchers, Senior Scientists, Drug Development Professionals

Executive Summary: The ZIPK vs. ZIP Distinction

Critical Disambiguation: Before proceeding with sequence analysis, a fundamental distinction must be established to prevent experimental failure.

-

ZIPK (Zipper-Interacting Protein Kinase): Also known as DAPK3 (Death-Associated Protein Kinase 3).[1][2] It is a Ser/Thr kinase involved in smooth muscle contraction, apoptosis, and autophagy.[3]

-

ZIP (Zeta Inhibitory Peptide): A widely used pseudosubstrate inhibitor for PKC-ζ (Protein Kinase C zeta).

Warning: The acronym "ZIP" is frequently conflated with "ZIP-kinase" (ZIPK). The standard "ZIP" peptide (Myr-SIYRRGARRWRKL) does not specifically target ZIPK. This guide focuses on the specific pseudosubstrate sequences derived from the MLCK autoinhibitory domain (e.g., the SM1 peptide) which are validated to inhibit ZIPK due to high catalytic homology.

Part 1: Structural Basis of Inhibition

The ZIPK-MLCK Homology

ZIPK (DAPK3) lacks the calmodulin (CaM)-regulatory domain found in DAPK1 and DAPK2.[1] However, its catalytic domain shares significant structural homology (~83%) with DAPK1, which in turn resembles Myosin Light Chain Kinase (MLCK) .

-

Mechanism: ZIPK phosphorylates the Regulatory Light Chain of Myosin II (LC20) at Ser19 and Thr18.[4][5]

-

Inhibition Strategy: Because ZIPK structurally mimics the catalytic core of MLCK, peptides derived from the MLCK autoinhibitory domain act as potent trans-pseudosubstrate inhibitors of ZIPK.

The Pseudosubstrate Mechanism

A pseudosubstrate inhibitor mimics the consensus phosphorylation sequence of the substrate but replaces the phosphorylatable residue (Ser/Thr) with a non-phosphorylatable one (Ala/Gly), or utilizes a sequence that binds the active site without turnover.

Figure 1: Mechanism of ZIPK Pseudosubstrate Inhibition

Caption: ZIPK inhibition via competitive binding of the SM1 pseudosubstrate peptide to the catalytic cleft.

Part 2: Sequence Analysis

Validated Inhibitor Sequence: The SM1 Peptide

The most robustly validated peptide inhibitor for ZIPK is SM1 , derived from the smooth muscle MLCK autoinhibitory region (residues 783–804 of chicken gizzard MLCK).[4][6][7]

Table 1: Key ZIPK-Related Peptide Sequences

| Peptide Name | Sequence (N -> C) | Origin/Function | Type |

| SM1 | A-K-K-L-S-K-D-R-M-K-K-Y-M-A-R-R-K-W-Q-K-T-G | MLCK Autoinhibitory Domain | Inhibitor (Ki ~3.4 µM) |

| DAPKSubtide | K-R-K-R-A-K-T-F-R-V-A | Synthetic Consensus | Substrate |

| LC20 Site | K-K-R-P-Q-R-A-T-S-N-V-F | Myosin LC20 (Human) | Native Substrate |

| ZIP (Control) | M-S-I-Y-R-R-G-A-R-R-W-R-K-L | PKC-ζ Pseudosubstrate | NOT for ZIPK |

Sequence Features & Optimization

-

Basic Residues (Lys/Arg): The SM1 sequence is rich in basic residues (K, R), which interact with the acidic residues in the catalytic loop of ZIPK.

-

Hydrophobic Anchors: Residues like W (Tryptophan) and F (Phenylalanine) in the substrate/inhibitor often anchor the peptide into the hydrophobic pocket of the kinase.

-

Pseudosubstrate Mutation: In SM1, the sequence mimics the substrate binding mode but does not present an accessible Ser/Thr in the correct orientation for phosphate transfer, effectively "jamming" the kinase.

Cell Permeability Modification (TAT-Fusion)

The native SM1 sequence is not cell-permeable. For intracellular applications, it must be fused to a Cell-Penetrating Peptide (CPP) such as the HIV-TAT sequence.

Recommended Fusion Sequence: [N-Term] Y-G-R-K-K-R-R-Q-R-R-R - G-G - A-K-K-L-S-K-D-R-M-K-K-Y-M-A-R-R-K-W-Q-K-T-G [C-Term] (TAT Domain - Glycine Linker - SM1 Sequence)

Part 3: Experimental Protocols

Peptide Synthesis & Handling[9][10]

-

Purity: Synthesize peptides to >95% purity (HPLC).

-

Counter-ion: Use TFA (Trifluoroacetate) removal if the assay is sensitive to pH or salt, though standard TFA salts are usually acceptable for kinase assays.

-

Storage: Lyophilized powder at -20°C. Reconstitute in sterile water or PBS. Avoid DMSO if possible for the peptide itself unless solubility is an issue (SM1 is highly basic and soluble in water).

In Vitro Kinase Inhibition Assay (ADP-Glo™ Method)

This protocol validates the inhibitory constant (Ki) of the SM1 peptide against recombinant ZIPK.

Reagents:

-

Enzyme: Recombinant Human ZIPK/DAPK3 (Active).

-

Substrate: DAPKSubtide (KRKRAKTFRVA) or LC20 protein.

-

Inhibitor: SM1 Peptide (Serial dilutions: 0.1 µM to 100 µM).

-

Detection: ADP-Glo™ Kinase Assay (Promega).

Workflow:

-

Preparation: Dilute ZIPK (5-10 ng/well) in Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

-

Inhibitor Incubation: Add SM1 peptide at varying concentrations. Incubate 10 min at RT to allow equilibrium binding.

-

Reaction Start: Add ATP (10 µM) and Substrate (0.2 µg/µL).

-

Incubation: Incubate at 30°C for 30-60 minutes.

-

Termination: Add ADP-Glo™ Reagent (stops kinase, depletes ATP). Incubate 40 min.

-

Detection: Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.

-

Read: Measure Luminescence (RLU).

Data Analysis:

Plot RLU vs. log[SM1]. Fit to a sigmoidal dose-response curve (Variable Slope) to determine IC50.

Figure 2: Experimental Workflow for Peptide Validation

Caption: Step-by-step workflow for validating ZIPK peptide inhibitors.

References

-

Carlson, D. A., et al. (2006). "Inhibition of zipper-interacting protein kinase function in smooth muscle by a myosin light chain kinase pseudosubstrate peptide." American Journal of Physiology-Cell Physiology. Link

-

Kawai, T., et al. (1998). "ZIP kinase, a novel serine/threonine kinase which mediates apoptosis." Molecular and Cellular Biology. Link

-

MacDonald, J. A., et al. (2001). "Characterization of the catalytic domain of zipper-interacting protein kinase." Biochemistry. Link

-

Gocher, A. M., et al. (2015). "A Small Molecule Pyrazolo[3,4-d]Pyrimidinone Inhibitor of Zipper-Interacting Protein Kinase Suppresses Calcium Sensitization of Vascular Smooth Muscle." Molecular Pharmacology. Link

-

Kinexus Bioinformatics. "DAPKSubtide Product Sheet." Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. Human DAPK3 (ZIP Kinase) knockout HEK-293T cell line (ab266755) | Abcam [abcam.com]

- 4. BioKB - Publication [biokb.lcsb.uni.lu]

- 5. Inhibition of zipper-interacting protein kinase function in smooth muscle by a myosin light chain kinase pseudosubstrate peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.physiology.org [journals.physiology.org]

- 7. Kinetic Scheme of Myosin Phosphorylation by ZIP Kinase - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Influence of Myr-RKRTRRL-OH on Myosin Light Chain Phosphorylation

For Researchers, Scientists, and Drug Development Professionals

Introduction: Modulating Cellular Contractility at its Core

The phosphorylation of the 20 kDa regulatory myosin light chain (MLC20) is a fundamental biochemical switch that governs actomyosin contractility in a myriad of cellular processes, from smooth muscle contraction and cell migration to cytokinesis.[1][2] The level of MLC phosphorylation is meticulously controlled by the antagonistic activities of kinases, primarily Myosin Light Chain Kinase (MLCK), and phosphatases, chiefly Myosin Light Chain Phosphatase (MLCP).[3][4] A critical signaling pathway that modulates this balance is the RhoA/Rho-associated kinase (ROCK) pathway, which enhances MLC phosphorylation primarily by inhibiting MLCP.[3][4][5]

This guide provides a comprehensive technical overview of how Myr-RKRTRRL-OH, a cell-permeable, myristoylated peptide, can be employed as a tool to investigate and modulate the ROCK signaling axis and its downstream influence on myosin light chain phosphorylation. As senior application scientists, we emphasize not just the protocols, but the causality behind experimental choices to ensure robust and interpretable data.

The Rho/ROCK Signaling Pathway: A Key Regulator of MLC Phosphorylation

The RhoA/ROCK pathway is a central hub for signals that increase cellular tension and contractility.[3][4] Activation of the small GTPase RhoA, often by G-protein coupled receptors, leads to the recruitment and activation of its downstream effector, ROCK.[3][4] ROCK, a serine/threonine kinase with two isoforms (ROCK1 and ROCK2), enhances MLC phosphorylation through a dual mechanism:

-

Inhibition of Myosin Phosphatase: The primary mechanism involves the phosphorylation of the myosin phosphatase target subunit 1 (MYPT1) of MLCP at key inhibitory sites (e.g., Threonine 696 and Threonine 850).[3][4][6] This phosphorylation inhibits the catalytic activity of MLCP, tipping the kinase/phosphatase balance towards a net increase in phosphorylated MLC (p-MLC).[3][4][6]

-

Direct Phosphorylation of MLC: Although considered a secondary mechanism in many contexts, ROCK can also directly phosphorylate MLC at Serine 19, the same site targeted by MLCK.[7][8][9]

Myr-RKRTRRL-OH is a synthetic peptide whose sequence contains a motif of basic amino acids (Arginine and Lysine) similar to known ROCK substrates.[10][11] The N-terminal myristoylation renders the peptide cell-permeable, allowing it to access the intracellular environment.[12][13] It is hypothesized to act as a competitive inhibitor or pseudosubstrate for ROCK, thereby preventing the phosphorylation of its natural substrates like MYPT1. However, it is crucial to acknowledge that myristoylated peptides, particularly those with basic residues, can exhibit biological activity beyond their intended target.[12] Therefore, rigorous experimental controls are paramount.

Caption: Experimental workflow for evaluating Myr-RKRTRRL-OH.

Protocol 1: Western Blot Analysis of MLC and MYPT1 Phosphorylation

This protocol provides a self-validating system by quantifying the ratio of the phosphorylated protein to the total protein, which controls for variations in protein loading.

A. Cell Culture and Treatment:

-

Culture target cells (e.g., A7r5 vascular smooth muscle cells) to 80-90% confluency.

-

Serum-starve the cells for 12-24 hours to reduce basal phosphorylation levels.

-

Pre-treat cells with varying concentrations of Myr-RKRTRRL-OH (e.g., 1, 5, 10, 25 µM) for 1-2 hours. Include a vehicle-only control (e.g., DMSO).

-

Stimulate the cells with a known ROCK pathway agonist (e.g., lysophosphatidic acid (LPA) or U-46619) for a predetermined time (e.g., 5-15 minutes) to induce MLC phosphorylation. Include an unstimulated control.

B. Sample Preparation:

-

Immediately aspirate media and wash cells once with ice-cold Phosphate Buffered Saline (PBS).

-

Lyse cells directly on the plate with ice-cold RIPA buffer supplemented with a cocktail of protease and phosphatase inhibitors. This step is critical to preserve the phosphorylation state of the proteins. 3. Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify by centrifuging at ~14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

C. SDS-PAGE and Immunoblotting:

-

Normalize protein concentrations for all samples and prepare them for electrophoresis by adding Laemmli sample buffer and boiling for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 12-15% SDS-polyacrylamide gel.

-

Perform electrophoresis until the dye front reaches the bottom of the gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: Avoid using milk as a blocking agent as it contains phosphoproteins that can increase background noise. 6. Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated MLC (p-MLC Ser19). [9][14]7. Wash the membrane three times for 10 minutes each with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again as in step 7.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Self-Validation: Strip the membrane and re-probe with an antibody for total MLC to use as a loading control. [15]The ratio of p-MLC to total MLC provides the normalized phosphorylation level. Repeat the process on separate blots for p-MYPT1 and total MYPT1.

Protocol 2: In Vitro ROCK Kinase Activity Assay

This assay directly measures the enzymatic activity of ROCK from cell lysates and is essential for confirming that Myr-RKRTRRL-OH inhibits the kinase directly. Commercial kits are available and provide a standardized platform. [6][16][17][18] A. Principle: This is an ELISA-based assay. A plate is pre-coated with a recombinant ROCK substrate, typically MYPT1. [6][16][17][18]Cell lysate containing active ROCK is added to the wells along with ATP. The ROCK in the lysate phosphorylates the coated MYPT1. The amount of phosphorylated MYPT1 is then quantified using a phospho-specific antibody, followed by an HRP-conjugated secondary antibody and a colorimetric substrate. [6][16][17][18] B. Abbreviated Procedure:

-

Prepare cell lysates from treated and control cells as described in Protocol 1, Step B.

-

Add equal amounts of protein lysate to the MYPT1-coated wells. For inhibitor studies, add Myr-RKRTRRL-OH directly to the wells with the lysate.

-

Initiate the kinase reaction by adding ATP-containing reaction buffer. Incubate at 30°C for 30-60 minutes.

-

Wash the wells to remove lysate and ATP.

-

Add the primary antibody against phospho-MYPT1 (Thr696) and incubate for 1 hour. [6][16][17][18]6. Wash the wells and add the HRP-conjugated secondary antibody. Incubate for 1 hour.

-

Wash the wells and add the TMB substrate. Allow color to develop.

-

Stop the reaction with a stop solution and measure the absorbance at 450 nm.

-

A decrease in absorbance in the Myr-RKRTRRL-OH-treated samples compared to the agonist-only control indicates inhibition of ROCK activity.

Data Presentation and Interpretation

Quantitative data should be summarized for clarity. The results should demonstrate a dose-dependent inhibition of agonist-induced MLC and MYPT1 phosphorylation by Myr-RKRTRRL-OH.

| Treatment Group | Normalized p-MLC/Total MLC Ratio (Fold Change) | Normalized p-MYPT1/Total MYPT1 Ratio (Fold Change) | In Vitro ROCK Activity (% of Stimulated Control) |

| Vehicle Control | 1.0 | 1.0 | 10% |

| Agonist (e.g., LPA) | 5.2 ± 0.4 | 4.8 ± 0.3 | 100% |

| Agonist + 1 µM Peptide | 4.1 ± 0.3 | 3.9 ± 0.2 | 85% |

| Agonist + 5 µM Peptide | 2.5 ± 0.2 | 2.2 ± 0.2 | 45% |

| Agonist + 10 µM Peptide | 1.3 ± 0.1 | 1.1 ± 0.1 | 15% |

| Agonist + 25 µM Peptide | 1.1 ± 0.1 | 1.0 ± 0.1 | 12% |

Interpretation:

-

A significant increase in the p-MLC/Total MLC and p-MYPT1/Total MYPT1 ratios upon agonist stimulation validates the experimental model.

-

A dose-dependent decrease in these ratios in the presence of Myr-RKRTRRL-OH suggests the peptide is effectively blocking the ROCK pathway in a cellular context.

-

A corresponding dose-dependent decrease in the in vitro ROCK activity assay provides strong evidence that the peptide's mechanism of action is through direct inhibition of ROCK kinase activity.

Conclusion

References

-

Amano, M., Chihara, K., Kimura, K., Fukata, Y., Nakamura, N., Matsuura, Y., & Kaibuchi, K. (1997). Phosphorylation and activation of myosin by Rho-associated kinase (Rho-kinase). Journal of Biological Chemistry, 272(4), 2131-2136. [Link]

-

Feng, J., Ito, M., Kureishi, Y., Ichikawa, K., Amano, M., Isaka, N., ... & Hartshorne, D. J. (1999). Rho-associated kinase of chicken gizzard smooth muscle. Journal of Biological Chemistry, 274(6), 3744-3752. [Link]

-

Totsukawa, G., Yamakita, Y., Yamashiro, S., Hartshorne, D. J., Sasaki, Y., & Matsumura, F. (2000). Distinct roles of ROCK (Rho-kinase) and MLCK in spatial regulation of MLC phosphorylation for assembly of stress fibers and focal adhesions in 3T3 fibroblasts. The Journal of cell biology, 150(4), 797-806. [Link]

-

Shi, J., & Wei, L. (2013). Rho-associated coiled-coil kinase (ROCK) in the pathogenesis of cardiovascular disease. International journal of cardiology, 167(5), 1779-1788. [Link]

-

Katoh, K., Kano, Y., Amano, M., Onishi, H., Kaibuchi, K., & Fujiwara, K. (2001). Rho-kinase–mediated contraction of isolated stress fibers. Journal of Cell Biology, 153(3), 569-584. [Link]

-

Creative Biolabs. (n.d.). PathSpecific™ Human ROCK Activity Assay Kit, Colorimetric. Retrieved from [Link]

-

Cell Biolabs, Inc. (n.d.). 96-well ROCK Activity Assay Kit. Retrieved from [Link]

- Google Patents. (2007). US20070231838A1 - Method for the assay of rock kinase activity in cells.

-

Sawicka, K., Czajkowska, M., Chlopicki, S., & Baranska, M. (2010). Peptides modified by myristoylation activate eNOS in endothelial cells through Akt phosphorylation. British journal of pharmacology, 160(8), 1957–1970. [Link]

-

ResearchGate. (n.d.). Western blot of the phosphorylated myosin light chain at Ser-19 of tracheal cells after carbachol stimulation. Retrieved from [Link]

-

Bio-Rad Antibodies. (n.d.). Detection of Phosphorylated Proteins by Western Blotting. Retrieved from [Link]

-

Greenberg, M. J., Lin, J., & Chase, P. B. (2009). The molecular effects of skeletal muscle myosin regulatory light chain phosphorylation. The Journal of general physiology, 134(4), 307–317. [Link]

-

Duggal, D., Nita, E., & Yengo, C. M. (2014). Phosphorylation of myosin regulatory light chain has minimal effect on kinetics and distribution of orientations of cross bridges of rabbit skeletal muscle. PloS one, 9(12), e114696. [Link]

-

Tantry, S., Melendez, J. A., & Uversky, V. N. (2019). Feature article: Discovery of vascular Rho kinase (ROCK) inhibitory peptides. Vascular pharmacology, 118, 106551. [Link]

-

Levine, R. J., Kensler, R. W., Yang, Z., & Stull, J. T. (2016). Phosphorylation of the regulatory light chain of myosin in striated muscle. Journal of muscle research and cell motility, 37(1-2), 1–15. [Link]

-

Mizuno, T. (2009). Phosphorylation of myosin regulatory light chain by myosin light chain kinase, and muscle contraction. Circulation journal, 73(2), 208-213. [Link]

-

U.S. National Library of Medicine. (2019). Discovery of Vascular Rho Kinase (ROCK) Inhibitory Peptides. Retrieved from [Link]

-

Lee, S. H., Kim, M. S., Kim, H. J., & Lee, S. C. (2011). Peptide substrates for Rho-associated kinase 2 (Rho-kinase 2/ROCK2). Journal of biochemistry and molecular biology, 44(7), 483–488. [Link]

-

Bio-Techne. (n.d.). Rho-kinase Inhibitors: Small Molecules and Peptides. Retrieved from [Link]

-

Lee, S. H., Kim, M. S., Kim, H. J., & Lee, S. C. (2011). Peptide Substrates for Rho-Associated Kinase 2 (Rho-Kinase 2/ROCK2). BMB reports, 44(7), 483–488. [Link]

-

ResearchGate. (2025). The molecular effects of skeletal muscle myosin regulatory light chain phosphorylation. Retrieved from [Link]

-

U.S. National Library of Medicine. (1995). The design of peptide-based substrates for the cdc2 protein kinase. Retrieved from [Link]

Sources

- 1. Phosphorylation of the regulatory light chain of myosin in striated muscle: methodological perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phosphorylation of myosin regulatory light chain by myosin light chain kinase, and muscle contraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. ROCK Isoform Regulation of Myosin Phosphatase and Contractility in Vascular Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Feature article: Discovery of vascular Rho kinase (ROCK) inhibitory peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Distinct Roles of Rock (Rho-Kinase) and Mlck in Spatial Regulation of Mlc Phosphorylation for Assembly of Stress Fibers and Focal Adhesions in 3t3 Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. molbiolcell.org [molbiolcell.org]

- 9. Phospho-Myosin Light Chain 2 (Ser19) Antibody | Cell Signaling Technology [cellsignal.com]

- 10. Peptide substrates for Rho-associated kinase 2 (Rho-kinase 2/ROCK2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Peptide Substrates for Rho-Associated Kinase 2 (Rho-Kinase 2/ROCK2) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Peptides modified by myristoylation activate eNOS in endothelial cells through Akt phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Phospho-Myosin Light Chain 2 (Thr18/Ser19) antibody (29504-1-AP) | Proteintech [ptglab.com]

- 15. researchgate.net [researchgate.net]

- 16. PathSpecific™ Human ROCK Activity Assay Kit, Colorimetric - Creative Biolabs [creative-biolabs.com]

- 17. content.abcam.com [content.abcam.com]

- 18. cellbiolabs.com [cellbiolabs.com]

Technical Guide: Apoptosis Signaling Pathways Affected by ZIPK Inhibitors

The following technical guide details the apoptosis signaling pathways modulated by ZIPK (Zipper-interacting protein kinase, also known as DAPK3) inhibitors. It addresses the dualistic nature of this kinase—acting as both a pro-apoptotic executioner and a pro-survival oncogene depending on the cellular context—and provides actionable protocols for drug development professionals.

Executive Summary: The ZIPK Paradox

Zipper-interacting protein kinase (ZIPK/DAPK3) is a serine/threonine kinase traditionally characterized as a tumor suppressor due to its homology with the DAPK family and its ability to induce apoptosis via myosin light chain (MLC) phosphorylation. However, recent translational data reveals a paradox: in specific malignancies (e.g., gastric, prostate), ZIPK acts as a pro-survival oncogene, driving resistance to chemotherapy via STAT3 and Akt signaling.

Consequently, ZIPK inhibitors (e.g., HS38 ) produce divergent outcomes:

-

In Neurodegeneration/Ischemia: Inhibition prevents apoptosis (Cytoprotection).

-

In Oncology: Inhibition induces apoptosis or sensitizes cells to cytotoxic agents (Chemosensitization).

This guide dissects these opposing pathways and provides self-validating protocols to determine the dominant signaling axis in your specific model.

Mechanism of Action: The Bimodal Switch

ZIPK regulates cell fate through two distinct signaling arms. The effect of a ZIPK inhibitor depends on which arm is constitutively active in the target tissue.

Pathway A: The Canonical Pro-Apoptotic Pathway (Inhibition = Survival)

In this context, ZIPK is an executioner. Stress signals (e.g., IFN-γ, TNF-α) activate ZIPK, which localizes to PML nuclear bodies or the cytoskeleton.

-

Cytoskeletal Contraction: ZIPK directly phosphorylates the Regulatory Light Chain of Myosin II (MLC2) at Ser19/Thr18. This drives the actomyosin contraction required for membrane blebbing , a hallmark of apoptosis.

-

Nuclear Signaling: ZIPK phosphorylates Par-4 (Prostate apoptosis response-4) and recruits Daxx , facilitating caspase-dependent cell death.

-

Inhibitor Effect: Blocking ZIPK in this pathway prevents membrane blebbing and preserves cell viability (e.g., reducing neuronal loss in Traumatic Brain Injury).

Pathway B: The Non-Canonical Pro-Survival Pathway (Inhibition = Apoptosis)

In many epithelial cancers, ZIPK is co-opted to support survival and migration.

-

Transcriptional Regulation: ZIPK physically interacts with STAT3 , phosphorylating it at Ser727 .[1][2] This enhances STAT3 transcriptional activity, upregulating anti-apoptotic genes like Bcl-2 and Survivin.[3]

-

Akt/NF-κB Axis: ZIPK sustains Akt phosphorylation, preventing anoikis and promoting drug resistance.

-

Inhibitor Effect: Blocking ZIPK collapses the STAT3/Akt survival signal, re-sensitizing the cell to apoptosis (e.g., overcoming cisplatin resistance in gastric cancer).

Visualization: The ZIPK Signaling Divergence

Figure 1: The Bimodal Signaling Switch of ZIPK. Left: Canonical pathway where ZIPK drives apoptosis via cytoskeletal contraction. Right: Oncogenic pathway where ZIPK supports survival via STAT3/Akt. Inhibitors will have opposite phenotypic effects depending on which pathway is dominant.

Key Inhibitors and Pharmacological Tools

When studying ZIPK, specificity is the primary challenge. Many compounds cross-react with DAPK1 (highly homologous) or ROCK (functionally similar regarding MLC).

| Compound | Target Specificity | Mechanism | Primary Application |

| HS38 | ZIPK (IC50 ~200 nM) & DAPK1 | ATP-competitive inhibitor | The "Gold Standard" for ZIPK inhibition. Used to block smooth muscle contraction and STAT3 phosphorylation. |

| Alvocidib | Pan-CDK & DAPK family | ATP-competitive | Broad-spectrum. Useful as a positive control for apoptosis induction but lacks ZIPK specificity. |

| KL-Rho-001 | ROCK / ZIPK (weak) | Rho-pathway inhibitor | Often used to distinguish ROCK-dependent vs. ZIPK-dependent MLC phosphorylation. |

| siRNA/shRNA | Specific to DAPK3 mRNA | Genetic Knockdown | Required for validating that effects seen with HS38 are truly ZIPK-mediated. |

Experimental Protocols

Protocol A: Validating Target Engagement (Kinase Activity)

Objective: Confirm that your inhibitor (e.g., HS38) is effectively blocking ZIPK activity inside the cell, not just in a test tube.

Principle: ZIPK constitutively phosphorylates MLC2 at Ser19/Thr18 in many cell types. A reduction in p-MLC (in the absence of ROCK activity) is a proxy for ZIPK inhibition.

-

Cell Preparation: Seed cells (e.g., HeLa or gastric cancer lines) at 70% confluency.

-

Inhibitor Treatment:

-

Treat with HS38 (10–50 µM) for 4 hours.

-

Control: Treat parallel wells with Y-27632 (10 µM, ROCK inhibitor) to distinguish ROCK vs. ZIPK contribution.

-

-

Lysis: Lyse in buffer containing phosphatase inhibitors (PhosSTOP). Crucial: Do not use trypsin for harvesting; scrape cells to preserve cytoskeletal phosphorylation states.

-

Western Blot:

-

Primary Ab: Anti-phospho-Myosin Light Chain 2 (Ser19/Thr18) .

-

Secondary Ab: Anti-ZIPK (DAPK3) (Total protein control).

-

-

Validation Criteria: A specific ZIPK effect is defined as a reduction in p-MLC signal in HS38-treated cells that is distinct or additive to the effect of Y-27632.

Protocol B: Differential Apoptosis Assay (Annexin V/PI)

Objective: Determine if ZIPK inhibition is cytoprotective or cytotoxic in your model.

-

Sensitization Phase:

-

Group 1 (Control): DMSO.

-

Group 2 (Inhibitor): HS38 (20 µM).

-

Group 3 (Stress): Cisplatin (IC30 dose) or TNF-α.

-

Group 4 (Combo): HS38 + Cisplatin/TNF-α.

-

-

Incubation: 24–48 hours.

-

Staining:

-

Harvest supernatant (floating cells) and adherent cells (accutase/trypsin).

-

Wash with Annexin-binding buffer.

-

Stain with Annexin V-FITC (early apoptosis) and Propidium Iodide (PI) (necrosis/late apoptosis).

-

-

Flow Cytometry Analysis:

-

Scenario A (Oncology): If HS38 increases Annexin V+ cells in Group 2 or 4 compared to controls, ZIPK was protecting the cells (STAT3 pathway).

-

Scenario B (Neuro/Ischemia): If HS38 decreases Annexin V+ cells in Group 4 compared to Group 3, ZIPK was driving the death signal (MLC/DEDD pathway).

-

Experimental Workflow Diagram

Figure 2: Experimental decision matrix for validating ZIPK inhibitor effects. The workflow integrates genetic controls (siRNA) with biochemical (Western) and functional (Flow Cytometry) readouts to distinguish between the pro-survival and pro-death roles of ZIPK.

References

-

Shani, G., et al. (2004). "Death-associated protein kinase phosphorylates ZIP kinase, forming a unique kinase hierarchy to activate its cell death." Molecular and Cellular Biology.

-

Kawai, T., et al. (2003). "ZIP kinase triggers apoptosis from nuclear PML oncogenic domains." Molecular and Cellular Biology.

-

Li, Y., et al. (2021). "ZIPK activates the IL-6/STAT3 signaling pathway and promotes cisplatin resistance in gastric cancer cells."[4] FEBS Open Bio.

-

Mills, J.C., et al. (1998). "Apoptotic membrane blebbing is regulated by myosin light chain phosphorylation."[5][6][7][8][9] Journal of Cell Biology.

-

Gao, Y., et al. (2025).[8] "Zipper-interacting protein kinase mediates neuronal cell death and cognitive dysfunction in traumatic brain injury via regulating DEDD."[10] Cell Death & Disease.[9]

-

Komatsu, S., & Ikebe, M. (2004). "ZIP kinase is responsible for the phosphorylation of myosin II and necessary for cell motility in mammalian fibroblasts." Journal of Cell Biology.

Sources

- 1. scilit.com [scilit.com]

- 2. researchgate.net [researchgate.net]

- 3. STAT3 Signaling Pathway in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ZIPK activates the IL-6/STAT3 signaling pathway and promotes cisplatin resistance in gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. semanticscholar.org [semanticscholar.org]

- 6. Apoptotic Membrane Blebbing Is Regulated by Myosin Light Chain Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Apoptotic membrane blebbing is regulated by myosin light chain phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Activation of AKT negatively regulates the pro-apoptotic function of death-associated protein kinase 3 (DAPK3) in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Zipper-interacting protein kinase mediates neuronal cell death and cognitive dysfunction in traumatic brain injury via regulating DEDD - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Molecular Characteristics and Applications of Myr-RKRTRRL

This in-depth technical guide provides a comprehensive analysis of the peptide Myr-RKRTRRL , detailing its molecular weight, chemical characteristics, and experimental applications.

Introduction: The Myr-RKRTRRL Motif

Myr-RKRTRRL is a specialized lipopeptide designed to interface with intracellular signaling pathways, most notably acting as a substrate or competitive inhibitor for Protein Kinase C (PKC) isoforms or as a recognition motif for Furin -like proprotein convertases.

The peptide consists of a specific heptapeptide sequence (Arg-Lys-Arg-Thr-Arg-Arg-Leu ) modified at the N-terminus with a Myristoyl (C14) lipid tail. This modification confers amphiphilic properties, enabling the peptide to anchor into the lipid bilayer of cell membranes, thereby increasing its local concentration near membrane-bound signaling complexes.

Key Functional Attributes

-

Sequence: N-Myristoyl-Arg-Lys-Arg-Thr-Arg-Arg-Leu-NH₂ (Amide C-terminus assumed for stability).

-

Target Specificity:

-

PKC Consensus: The sequence R-K-R-T-R-R aligns with the PKC consensus phosphorylation motif (R/K-X-S/T-X-R/K), where Threonine (Thr) serves as the phospho-acceptor.

-

Furin Cleavage: The polybasic motif R-K-R-T-R-R also resembles the Furin consensus cleavage site (R-X-K/R-R), suggesting potential utility as a competitive inhibitor or substrate for convertases.

-

-

Membrane Anchoring: The myristoyl group facilitates translocation across the plasma membrane and stable association with intracellular membrane leaflets.

Chemical Profile and Molecular Weight[1][2][3][4][5]

The precise molecular weight and chemical formula are derived from the constituent amino acid residues and the N-terminal myristoylation.

Structural Composition[2][4]

| Component | Sequence / Formula | Mass Contribution (Da) |

| N-Terminus | Myristoyl (C14H27O-) | 211.36 |

| Residue 1 | Arginine (Arg, R) | 156.19 |

| Residue 2 | Lysine (Lys, K) | 128.17 |

| Residue 3 | Arginine (Arg, R) | 156.19 |

| Residue 4 | Threonine (Thr, T) | 101.10 |

| Residue 5 | Arginine (Arg, R) | 156.19 |

| Residue 6 | Arginine (Arg, R) | 156.19 |

| Residue 7 | Leucine (Leu, L) | 113.16 |

| C-Terminus | Amide (-NH₂) | 16.02 |

| Total | Myr-RKRTRRL-NH₂ | 1194.57 |

Note: If the peptide is in Free Acid form (-OH at C-term), the MW is 1195.56 Da .

Physicochemical Properties[3]

-

Molecular Formula: C₅₄H₁₀₇N₂₁O₉ (Amide form)

-

Molecular Weight: 1194.57 g/mol

-

Isoelectric Point (pI): ~12.5 (Calculated). The peptide is highly basic due to the presence of 4 Arginines and 1 Lysine.

-

Net Charge (pH 7.0): +5 (Positively charged).

-

Hydrophobicity: Amphiphilic. The N-terminal myristoyl group is highly hydrophobic, while the C-terminal peptide sequence is highly hydrophilic and cationic.

-

Solubility: Soluble in water (>1 mg/mL) due to the high density of positive charges, which overcomes the hydrophobicity of the myristoyl tail. However, micelle formation may occur at high concentrations.

Mechanism of Action

The biological activity of Myr-RKRTRRL is dictated by its dual nature: membrane anchoring and kinase/protease recognition.

PKC Signaling Interaction

The sequence mimics the substrate site of PKC. When anchored to the membrane, it can either:

-

Serve as a Substrate: The Threonine residue is phosphorylated by activated PKC.

-

Act as a Pseudosubstrate Inhibitor: If present in high concentrations, it competes with endogenous substrates, effectively dampening PKC signaling.

Pathway Visualization

The following diagram illustrates the membrane insertion and interaction logic of Myr-RKRTRRL.

Caption: Mechanism of Myr-RKRTRRL membrane anchoring and competitive interaction with Protein Kinase C (PKC).

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols must be adhered to. The amphiphilic nature of Myr-RKRTRRL requires specific handling to prevent aggregation or loss to plasticware.

Reconstitution and Storage

Objective: Solubilize the peptide while maintaining stability and preventing aggregation.

-

Vial Handling: Centrifuge the lyophilized peptide vial at 10,000 x g for 2 minutes to pellet the powder.

-

Solvent Selection:

-

Primary: Sterile, endotoxin-free water. The high positive charge (+5) typically ensures solubility.

-

Alternative: If solution appears cloudy (micelles), add 10% Acetic Acid or dissolve in a small volume of DMSO (dimethyl sulfoxide) first, then dilute with water. Final DMSO concentration in assays should be < 0.1%.

-

-

Concentration: Prepare a stock solution of 1 mM to 5 mM .

-

Calculation: To make a 5 mM stock of 1 mg peptide (MW ~1195):

-

-

Aliquoting: Aliquot into low-binding microcentrifuge tubes (e.g., 20 µL per tube) to avoid freeze-thaw cycles.

-

Storage: Store at -20°C (stable for 6 months) or -80°C (stable for 12 months).

Cellular Treatment Workflow

Objective: Treat adherent cells with Myr-RKRTRRL to modulate kinase activity.

| Step | Action | Critical Note |

| 1 | Cell Culture | Seed cells (e.g., HeLa, HEK293) to 70-80% confluency in complete media. |

| 2 | Serum Starvation | Replace media with serum-free media 4–12 hours prior to treatment. |

| 3 | Peptide Preparation | Thaw 5 mM stock on ice. Dilute to working conc. (1–50 µM) in warm serum-free media. |

| 4 | Incubation | Aspirate starvation media. Add peptide-containing media. Incubate for 30–60 mins at 37°C. |

| 5 | Stimulation | Add agonist (e.g., PMA for PKC) directly to the well if testing inhibition. |

| 6 | Lysis/Assay | Wash with ice-cold PBS. Lyse cells for Western Blot or kinase assay. |

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for handling and utilizing Myr-RKRTRRL in cellular assays.

References

-

Eichholtz, T., et al. (1993). A myristoylated pseudosubstrate peptide, a novel protein kinase C inhibitor.Journal of Biological Chemistry , 268(3), 1982-1986.

-

Newton, A. C. (2018). Protein kinase C: perfectly balanced signaling.Critical Reviews in Biochemistry and Molecular Biology , 53(2), 208–230.

-

Thomas, G. (2002). Furin at the cutting edge: From protein traffic to embryogenesis and disease.Nature Reviews Molecular Cell Biology , 3, 753–766.

-

PubChem. (2023).[1] Myristic Acid Chemical Properties.[2][1][3]National Library of Medicine .

Sources

Methodological & Application

How to dissolve Myristoyl-arg-lys-arg-thr-leu-arg-arg-leu-OH for cell culture

Application Note: Solubilization and Cellular Delivery of the Smad2 Inhibitor Myr-RKRTLRRL-OH

Executive Summary

Myristoyl-Arg-Lys-Arg-Thr-Leu-Arg-Arg-Leu-OH (Myr-RKRTLRRL-OH) is a cell-permeable, synthetic peptide inhibitor of the TGF-β signaling pathway. It functions as a SARA-mimetic (Smad Anchor for Receptor Activation), acting as a competitive inhibitor that blocks the recruitment of Smad2/3 to the TGF-β type I receptor (ALK5).

This guide addresses the critical challenge of solubilizing this cationic amphiphile . While the peptide backbone is highly hydrophilic (net charge +5), the N-terminal myristoyl group drives rapid aggregation and micelle formation in aqueous buffers, often leading to silent experimental failure. This protocol establishes a DMSO-based stock strategy to ensure monomeric stability and accurate cellular delivery.

Physicochemical Profile & Solubility Logic

To dissolve this peptide effectively, one must understand the "Amphipathic Paradox" it presents. It contains two opposing domains that fight for solubility dominance.

Table 1: Physicochemical Properties

| Property | Value / Description | Impact on Solubility |

| Sequence | Myr-Arg-Lys-Arg-Thr-Leu-Arg-Arg-Leu-OH | Amphipathic structure. |

| Molecular Weight | ~1196.6 Da | Mid-sized peptide. |

| Net Charge (pH 7) | +5 (4 Arg, 1 Lys) | Highly Hydrophilic head group. Promotes water solubility. |

| Hydrophobicity | Myristoyl Tail (C14) | Highly Lipophilic tail. Promotes aggregation/micelles. |

| Isoelectric Point (pI) | > 12.0 | Soluble in acidic/neutral pH, precipitates in high alkali. |

| Solubility Class | Cationic Amphiphile | Requires organic solvent for stock; aqueous for dilution. |

The Solubility Mechanism

Directly adding water to this peptide often results in a cloudy suspension or "invisible" micelles where the lipid tails cluster together, hiding the peptide from its biological target.

-

The Solution: Use DMSO (Dimethyl Sulfoxide) or DMF to solvate the lipid tail first, breaking intermolecular hydrophobic interactions.

-

The Dilution: Once dispersed in DMSO, the high positive charge (+5) of the arginine-rich backbone stabilizes the peptide in aqueous media (PBS/Media) after dilution, preventing immediate crash-out.

Protocol A: Preparation of Stock Solution (Gold Standard)

Objective: Create a stable, high-concentration stock (e.g., 5 mM or 10 mM) free of aggregates.

Materials:

-

Lyophilized Peptide (Myr-RKRTLRRL-OH)

-

Anhydrous DMSO (Cell Culture Grade, >99.9%)

-

Desiccator

-

Vortex mixer

-

Nitrogen gas (optional, for storage)

Step-by-Step Procedure:

-

Equilibration: Remove the peptide vial from the freezer (-20°C) and place it in a desiccator. Allow it to warm to room temperature (RT) for at least 30 minutes before opening.

-

Why? Opening a cold vial causes condensation. Moisture reacts with the peptide, causing hydrolysis or aggregation.

-

-

Centrifugation: Briefly centrifuge the vial (10,000 x g, 30 sec) to pellet the powder.

-

Solvent Calculation: Calculate the volume of DMSO required for a 10 mM stock.

-

Formula:

-

Example: For 1 mg of peptide, add ~83.6 µL of DMSO.

-

-

Dissolution: Add the calculated volume of DMSO.

-

Pipette up and down gently.

-

Vortex for 10–20 seconds.

-

Visual Check: The solution must be crystal clear. If cloudy, sonicate in a water bath for 5 minutes.

-

-

Aliquot & Storage:

-

Divide into small aliquots (e.g., 10–20 µL) in sterile polypropylene tubes.

-

Optional: Overlay with nitrogen gas to prevent oxidation.

-

Store at -20°C (stable for 3–6 months) or -80°C (stable for 1 year).

-

Avoid freeze-thaw cycles.

-

Protocol B: Cellular Delivery (Aqueous Dilution)

Objective: Dilute the stock into culture media without causing precipitation or cytotoxicity.

Critical Constraints:

-

Final DMSO Concentration: Must be ≤ 0.5% (v/v) to avoid solvent toxicity. Ideally ≤ 0.1%.

-

Working Concentration: Typical effective range is 10 µM – 50 µM .

Step-by-Step Procedure:

-

Preparation: Warm the culture media (e.g., DMEM + 10% FBS) to 37°C.

-

Thaw Stock: Thaw one aliquot of DMSO stock (10 mM) at RT. Vortex briefly.

-

Intermediate Dilution (Optional but Recommended):

-

If going directly from 10 mM (Stock) to 10 µM (Media), the dilution factor is 1:1000. This is safe.

-

If a higher final concentration is needed (e.g., 100 µM), do not add stock directly to the cell dish. Prepare a 10x intermediate in media first, vortex immediately, and then add to cells.

-

-

Direct Addition Method (for <50 µM):

-

Pipette the required volume of stock directly into the culture medium while swirling the media.

-

Example: To treat 10 mL of media at 10 µM: Add 10 µL of 10 mM stock.

-

Final DMSO content: 0.1% (Safe).

-

-

Vehicle Control: Treat a separate set of cells with an equivalent volume of pure DMSO (e.g., 0.1% DMSO) to normalize for solvent effects.

Visualizing the Workflow

The following diagram illustrates the critical decision points in the solubilization process to prevent aggregation.

Figure 1: Step-by-step solubilization workflow emphasizing the DMSO stock method to prevent myristoyl-driven aggregation.

Biological Mechanism: SARA-Mimetic Inhibition

Understanding why you are using this peptide is crucial for experimental design.

Mechanism: The protein SARA (Smad Anchor for Receptor Activation) contains a Smad-Binding Domain (SBD).[1][2] This domain recruits unphosphorylated Smad2/3 to the TGF-β receptor (ALK5).

-

The Peptide: Myr-RKRTLRRL mimics the SBD of SARA.

-

The Action: It binds to Smad2/3 with high affinity.

-

The Result: Endogenous SARA cannot recruit Smad2 to the receptor. Smad2 is not phosphorylated. TGF-β signaling is blocked.[3]

Figure 2: Mechanism of Action. The peptide acts as a competitive antagonist, sequestering Smad2/3 away from the SARA scaffold, thereby preventing ALK5-mediated phosphorylation.

Troubleshooting & Quality Control

| Issue | Probable Cause | Corrective Action |

| Precipitation in Media | Rapid addition of high-concentration DMSO stock to cold media. | Warm media to 37°C. Vortex media while adding the peptide dropwise. |

| Cloudy Stock Solution | Moisture contamination or incomplete dissolution. | Sonicate for 5–10 mins. Ensure DMSO is anhydrous. |

| Cytotoxicity | DMSO concentration > 1% or peptide aggregation effects. | Reduce DMSO to < 0.5%. Check peptide aggregation using Dynamic Light Scattering (DLS) if available. |

| Loss of Activity | Peptide degradation or adsorption to plastics. | Use polypropylene tubes (low binding). Avoid freeze-thaw. Use fresh aliquots. |

References

-

Tsukazaki, T., et al. (1998). "SARA, a FYVE domain protein that recruits Smad2 to the TGFbeta receptor."[4][5] Cell, 95(6), 779-791.[4] Link

-

Wu, G., et al. (2000). "Structural basis of Smad2 recognition by the Smad anchor for receptor activation."[2] Science, 287(5450), 92-97. Link

-

Thermo Fisher Scientific. "Peptide Solubility Guidelines." Technical Resources. Link

-

Sigma-Aldrich. "Handling and Solubility of Peptides." Technical Guides. Link

Sources

- 1. The FYVE Domain of Smad Anchor for Receptor Activation (SARA) Is Required to Prevent Skin Carcinogenesis, but Not in Mouse Development | PLOS One [journals.plos.org]

- 2. rcsb.org [rcsb.org]

- 3. Smad2 Inhibitors | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. SARA, a FYVE domain protein that recruits Smad2 to the TGFbeta receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. uniprot.org [uniprot.org]

Application Note: Optimization of Myr-RKRTRRL Concentration for In Vitro c-Raf Inhibition

Introduction & Mechanism of Action

The peptide Myr-RKRTRRL (commercially known as Raf-1 Kinase Inhibitor I) is a potent, cell-permeable inhibitor designed to target the c-Raf (Raf-1) protein kinase. Its sequence, myristoylated at the N-terminus, corresponds to residues 143–149 of the c-Raf pseudosubstrate domain.

Unlike ATP-competitive inhibitors (e.g., Sorafenib), Myr-RKRTRRL functions via an interference mechanism . It mimics the Ras-binding domain of c-Raf, thereby competitively inhibiting the interaction between Ras-GTP and c-Raf. This prevents the recruitment of c-Raf to the plasma membrane, a critical step for its activation and the subsequent phosphorylation of the MEK/ERK cascade.[1]

Key Technical Specifications

-

Sequence: Myristoyl-Arg-Lys-Arg-Thr-Arg-Arg-Leu

-

Molecular Weight: ~1200–1300 Da (depending on salt form)

-

Target: c-Raf (Raf-1)

-

Primary Readout: Reduction in p-MEK and p-ERK1/2 levels.

Strategic Optimization: Solubility & Handling

Peptide inhibitors present unique challenges regarding stability and solubility compared to small molecules. The hydrophobic myristoyl tail confers cell permeability but reduces aqueous solubility.

Solubilization Protocol

-

Primary Solvent: Dissolve the lyophilized powder in high-grade DMSO (Dimethyl Sulfoxide) .

-

Target Stock Concentration:5 mM to 10 mM .

-

Note: Avoid aqueous buffers (PBS/Media) for the initial stock, as the peptide may aggregate or precipitate due to the lipid tail.

-

-

Aliquoting: Peptides are sensitive to freeze-thaw cycles. Aliquot the stock solution (e.g., 20

L volumes) into low-binding tubes. -

Storage: Store at -20°C (stable for ~3 months) or -80°C (stable for ~1 year).

Recommended Concentration Ranges

The effective concentration of Myr-RKRTRRL varies significantly between cell-free (biochemical) assays and cell-based assays due to membrane permeability barriers and intracellular protease activity.

Table 1: Dosage Guidelines by Assay Type

| Assay Type | Recommended Range | Starting Concentration | Incubation Time | Critical Notes |

| Cell-Free (Kinase/Binding) | 2 – 20 | 10 | 15–30 mins | Direct competition with Ras-GTP; lower doses required. |

| Cell-Based (Signaling/WB) | 10 – 100 | 50 | 30–60 mins (Pre-treatment) | Requires serum starvation to lower basal noise. |

| Functional (Proliferation) | 50 – 150 | 100 | 24–48 hours | Peptide stability is the limiting factor; daily replenishment may be required. |

Expert Insight: For cell-based signaling assays (e.g., Western Blot), I strongly recommend a dose-response pilot at 10, 50, and 100

M . In robust cell lines like HeLa or HEK293, 50M is often the "sweet spot" where inhibition is significant without non-specific cytotoxicity.

Experimental Protocol: Validation of c-Raf Inhibition

This protocol describes the validation of Myr-RKRTRRL efficacy by monitoring the inhibition of downstream ERK phosphorylation (p-ERK) in mammalian cells.

Phase A: Experimental Setup

-

Cell Model: A431, HEK293, or HeLa cells (70-80% confluence).

-

Stimulant: EGF (Epidermal Growth Factor) or PMA (Phorbol 12-myristate 13-acetate).

-

Controls:

-

Negative: DMSO Vehicle only.

-

Positive: A known MEK inhibitor (e.g., U0126, 10

M).

-

Phase B: Step-by-Step Workflow

-

Serum Starvation (Crucial Step):

-

Wash cells 2x with PBS.

-

Incubate in serum-free media for 16–24 hours.

-

Why? This reduces basal ERK phosphorylation, allowing you to observe the specific inhibitory effect of the peptide against a new stimulus.

-

-

Peptide Pre-treatment:

-

Dilute Myr-RKRTRRL stock into warm serum-free media to final concentrations of 10, 50, and 100

M . -

Incubate cells for 45–60 minutes at 37°C.

-

Caution: Do not exceed 2 hours for pre-treatment; peptides are susceptible to intracellular peptidases.

-

-

Stimulation:

-

Add EGF (final 50–100 ng/mL) directly to the media containing the inhibitor.

-

Incubate for 5–10 minutes (peak p-ERK window).

-

-

Lysis & Analysis:

-

Rapidly aspirate media and wash with ice-cold PBS containing phosphatase inhibitors (Na3VO4, NaF).

-

Lyse in RIPA buffer.

-

Perform Western Blot for p-ERK1/2 (Thr202/Tyr204) and Total ERK .

-

Visualization of Signaling & Workflow

Diagram 1: Mechanism of Action (Ras-Raf Disruption)

Caption: Myr-RKRTRRL mimics the c-Raf pseudosubstrate, competitively binding c-Raf and preventing Ras-mediated membrane recruitment.

Diagram 2: Experimental Workflow Timeline

Caption: Critical timeline for cell-based assays. Serum starvation is mandatory to validate specific Raf inhibition.

Troubleshooting & Controls (Self-Validating System)

To ensure your data is trustworthy, include these internal checks:

-

The "Scrambled" Control: Use a myristoylated peptide with a scrambled sequence (e.g., Myr-LRRTRRK) to prove that inhibition is sequence-specific and not due to lipid toxicity.

-

Viability Check: If using high concentrations (>100

M), run an MTT or CellTiter-Glo assay in parallel. If the peptide kills cells via lysis rather than signaling inhibition, your p-ERK data is an artifact. -

Total Protein Normalization: Always blot for Total ERK or Total Raf-1 . The inhibitor should reduce phosphorylation, not the total protein level. If total Raf-1 disappears, you may be inducing degradation or precipitation.

References

-

Zhu, J., et al. (1995). "A small peptide derived from the aminoterminus of c-Raf-1 inhibits c-Raf-1/Ras binding."[2] Biochemical and Biophysical Research Communications, 206(1), 46-50.

-

Lackner, M.R., et al. (2005). "Chemical genetics identifies Rab geranylgeranyl transferase as an apoptotic target of farnesyl transferase inhibitors." Cancer Cell, 7(4), 325-336. (Demonstrates use of Raf peptides in signaling contexts).

-

Merck/Millipore Sigma. (2024). "Raf-1 Kinase Inhibitor I - CAS 1093100-40-3 Data Sheet." (Primary commercial source for Myr-RKRTRRL specifications and solubility).

-

MedChemExpress. (2024). "Raf-1 Kinase Inhibitor I Product Information." (Validation of IC50 ranges and solvent compatibility).

Sources

Application Note: Preparation and Handling of Myristoyl-RKRTRRL Stock Solutions

Introduction & Mechanism of Action

Myristoyl-RKRTRRL is a cell-permeable, synthetic peptide inhibitor designed to target Dual Specificity Phosphatase 6 (DUSP6) , also known as MKP-3.[1][2] DUSP6 is a critical negative regulator of the ERK1/2 signaling pathway. It functions by dephosphorylating ERK1/2, thereby terminating the signaling cascade necessary for cell proliferation and differentiation.

Mechanistic Insight

The sequence RKRTRRL corresponds to the conserved Kinase Interaction Motif (KIM) found in the N-terminal non-catalytic domain of DUSP6. This basic motif is responsible for the high-affinity docking of DUSP6 to the acidic Common Docking (CD) domain of ERK2.

-

Native State: Endogenous DUSP6 binds ERK2 via the KIM, allowing the phosphatase domain to dephosphorylate ERK.[3]

-

Inhibition: The synthetic Myristoyl-RKRTRRL peptide acts as a competitive decoy.[1][2] The myristoyl group facilitates plasma membrane translocation, while the RKRTRRL sequence binds to the CD domain of ERK2. This steric blockade prevents endogenous DUSP6 from docking, sustaining ERK phosphorylation and activity.

Biological Applications[1][2][4][5][6][7][8]

-

Cancer Research: Re-activation of ERK signaling in tumors where DUSP6 is overexpressed (e.g., Pancreatic Cancer, Glioblastoma).

-

Developmental Biology: Modulation of FGF signaling thresholds.

-